Trimethoxy(3-methoxypropyl)silane
Overview
Description
Trimethoxy(3-methoxypropyl)silane is an organosilicon compound with the molecular formula C7H18O4Si and a molecular weight of 194.30 g/mol . It is commonly used as a silane coupling agent, which helps to improve the adhesion between organic polymers and inorganic materials. This compound is also known for its hydrolyzable siloxane bonds and active silicon-hydrogen bond, making it versatile in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethoxy(3-methoxypropyl)silane can be synthesized through several methods. One common approach involves the reaction of 3-chloropropyltrimethoxysilane with methanol in the presence of a base such as sodium methoxide. The reaction typically occurs at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of a fixed bed reactor. The process includes the preparation of a silicon powder-nano-copper catalyst mixture, followed by the reaction of this mixture with methanol under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Trimethoxy(3-methoxypropyl)silane undergoes various types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Polymerization: It can participate in copolymerization and polycondensation reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Polymerization: Monomers like styrene or acrylates in the presence of radical initiators.
Major Products:
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Polymerization: Copolymers with improved mechanical properties and adhesion.
Scientific Research Applications
Trimethoxy(3-methoxypropyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the functionalization of surfaces for biosensors and other bioanalytical applications.
Medicine: Utilized in the development of drug delivery systems and medical coatings.
Industry: Applied in the production of coatings, adhesives, and sealants to improve their performance.
Mechanism of Action
The mechanism of action of trimethoxy(3-methoxypropyl)silane involves the hydrolysis of its methoxy groups to form silanols, which can then condense to form siloxane bonds. This process enhances the adhesion between different materials by forming strong covalent bonds at the interface. The molecular targets include hydroxyl groups on the surface of inorganic materials, which react with the silanols to form stable siloxane linkages .
Comparison with Similar Compounds
Trimethoxysilane: Contains a silicon-hydrogen bond and is used in similar applications but lacks the methoxypropyl group.
3-(Trimethoxysilyl)propyl methacrylate: Used as a monomer and coupling agent in polymerization reactions, providing improved mechanical properties and adhesion.
Uniqueness: Trimethoxy(3-methoxypropyl)silane is unique due to its combination of hydrolyzable siloxane bonds and an active silicon-hydrogen bond, which allows it to participate in a wide range of chemical reactions. Its methoxypropyl group also provides additional functionality, making it more versatile compared to other silane compounds .
Properties
IUPAC Name |
trimethoxy(3-methoxypropyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O4Si/c1-8-6-5-7-12(9-2,10-3)11-4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMBLOQPQSYOMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187277 | |
Record name | Ether, methyl (3-(trimethoxysilyl)propyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33580-59-5 | |
Record name | Trimethoxy(3-methoxypropyl)silane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33580-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ether, methyl (3-(trimethoxysilyl)propyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033580595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ether, methyl (3-(trimethoxysilyl)propyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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